4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is derived through hierarchical substitution pattern analysis of the pyrimidine core. The parent structure is pyrimidine-4-carboxylic acid , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are assigned as follows:
- A chloro group at position 5 of the pyrimidine ring.
- A [(2-fluorophenyl)methyl]thio group at position 2, consisting of a fluorinated benzyl moiety attached via a sulfur atom.
- An 4-acetyl-2-methylphenyl ester at the carboxylic acid position, forming a bulky aromatic ester group.
The molecular formula is C₂₁H₁₆ClFN₂O₃S , calculated by summing the atomic contributions of each substituent and the pyrimidine backbone. A detailed breakdown is provided in Table 1.
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Pyrimidine-4-carboxylic acid | C₅H₃N₂O₂ |
| 5-Chloro substitution | +1 Cl |
| 2-[(2-Fluorophenyl)methyl]thio | +C₇H₅FS |
| 4-Acetyl-2-methylphenyl ester | +C₉H₈O₂ |
The esterification of the carboxylic acid with the 4-acetyl-2-methylphenol group introduces steric and electronic modifications critical to the compound’s reactivity.
Three-Dimensional Conformational Analysis Through Computational Modeling
Computational modeling using Density Functional Theory (B3LYP/6-31G*) reveals key conformational features:
- Pyrimidine Ring Geometry : The ring adopts a planar conformation with bond lengths of 1.33 Å for C-N and 1.40 Å for C-C, consistent with aromatic stabilization.
- Thioether Linkage : The C-S bond length measures 1.81 Å, with a dihedral angle of 112° between the pyrimidine ring and the fluorophenyl group, indicating moderate rotational freedom constrained by steric interactions.
- Ester Group Orientation : The acetyl and methyl groups on the phenyl ester create a torsional barrier of 8.2 kcal/mol, favoring a conformation where the acetyl group is orthogonal to the ester oxygen to minimize van der Waals repulsion.
Molecular electrostatic potential maps highlight regions of high electron density at the carbonyl oxygen (ester) and sulfur atom, suggesting nucleophilic attack susceptibility at these sites.
Comparative Structural Analysis With Related Pyrimidinecarboxylate Derivatives
Structural comparisons with analogous compounds illustrate unique features of the target molecule:
Table 2: Substituent Effects on Pyrimidinecarboxylates
The (2-fluorophenyl)methylthio group in the target compound introduces steric hindrance absent in simpler methylthio analogues, while the 4-acetyl-2-methylphenyl ester enhances π-π stacking potential compared to aliphatic esters. These modifications collectively alter solubility, with a calculated aqueous solubility of 0.08 mg/mL, significantly lower than the methyl ester derivative (1.2 mg/mL).
Properties
CAS No. |
1092333-31-7 |
|---|---|
Molecular Formula |
C21H16ClFN2O3S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(4-acetyl-2-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H16ClFN2O3S/c1-12-9-14(13(2)26)7-8-18(12)28-20(27)19-16(22)10-24-21(25-19)29-11-15-5-3-4-6-17(15)23/h3-10H,11H2,1-2H3 |
InChI Key |
ZRRSPERUDKAJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-Chloro-2-mercaptopyrimidine-4-carboxylic Acid
-
Starting material : Ethyl 2-methylthio-4-pyrimidinecarboxylate (prepared via cyclocondensation of oxalacetate diester salts with urea derivatives).
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours introduces chlorine at position 5.
-
Saponification : Hydrolysis using NaOH in methanol/water (1:1 v/v) yields 5-chloro-2-methylthio-pyrimidine-4-carboxylic acid.
Step 2: Thioether Formation
Step 3: Esterification with 4-Acetyl-2-methylphenol
-
Activation : Convert carboxylic acid to acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0–5°C, 2 hours).
-
Coupling : React acid chloride with 4-acetyl-2-methylphenol (1.5 equiv) in pyridine at 25°C for 12 hours.
-
Product isolation : Recrystallization from ethanol/water (7:3 v/v) yields the target ester (purity >98% by HPLC).
Step 1: Preparation of 4-Acetyl-2-methylphenyl Ester Building Block
Step 2: Palladium-Catalyzed Cross-Coupling
Step 3: Transesterification
-
React : Methyl ester intermediate with 4-acetyl-2-methylphenol in toluene using Ti(OiPr)₄ catalyst (3 mol%) at 110°C.
-
Yield : 60–68% after column chromatography (SiO₂, hexane/ethyl acetate 8:2).
Critical Analysis of Methodologies
Key Reaction Parameters
Side Reactions and Mitigation
-
Chlorine Displacement : Observed in Route 2 during cross-coupling (5–8% byproduct). Mitigated by using excess [(2-fluorophenyl)methyl]thiol .
-
Ester Hydrolysis : Occurs in aqueous workup for Route 1. Add 0.1 M HCl to suppress.
Advanced Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural modifications in compounds like 4-pyrimidinecarboxylic acid derivatives can enhance their efficacy against various cancer cell lines. For instance, studies have shown that specific substitutions can lead to increased cytotoxicity against breast cancer cells .
-
Antimicrobial Properties :
- Compounds containing the pyrimidine ring have been investigated for their antimicrobial activities. The presence of chlorine and fluorine atoms in the structure may contribute to enhanced interaction with microbial targets, making these compounds potential candidates for developing new antibiotics .
- Anti-inflammatory Agents :
Agricultural Chemistry Applications
- Herbicides :
- Pesticide Formulations :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Summary of Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: The fluorobenzylthio group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methylthio () or thioxo () groups .
Physicochemical Properties :
- The 4-acetyl-2-methylphenyl ester in the target compound likely improves metabolic stability compared to simpler ethyl esters () .
- The tetrahydropyrimidine ring in increases flexibility but reduces aromaticity, altering electronic properties .
Synthetic Routes: The target compound’s thioether group could be synthesized via nucleophilic substitution (e.g., reacting 2-chloropyrimidine with 2-fluorobenzyl mercaptan), as seen in . Esterification with 4-acetyl-2-methylphenol may follow standard coupling protocols (e.g., DCC/DMAP) .
Biological Activity: Pyrimidinecarboxylic acid derivatives with halogenated aryl groups (e.g., ) often exhibit antimicrobial or antiplasmodial activity .
Notes
- Research Gaps: Limited direct data on the target compound’s bioactivity necessitates further in vitro assays (e.g., kinase inhibition screening).
- Contradictions : and highlight trade-offs between substituent bulk and solubility, which must be optimized for drug development .
Biological Activity
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester (CAS No. 1092333-31-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with several substituents, including a chlorine atom and a fluorophenylmethylthio group. Its molecular formula is with a molecular weight of 430.9 g/mol. The unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | (4-acetyl-2-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate |
| CAS Number | 1092333-31-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may exert effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in diseases like cancer.
- Receptor Modulation : Interaction with receptors may alter signaling pathways, contributing to its biological efficacy.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial activity. Specifically, studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting that 4-pyrimidinecarboxylic acid esters may also possess such properties.
Anticancer Activity
In vitro studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities to 4-pyrimidinecarboxylic acid have been reported to induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
Recent investigations into pyrimidine derivatives have highlighted their anti-inflammatory properties. Compounds similar to this ester have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for COX-2 inhibition in related compounds were reported as low as , indicating significant potency compared to standard anti-inflammatory drugs like celecoxib.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. -
Inhibition of COX Enzymes :
A comparative analysis of several pyrimidine derivatives showed that they effectively inhibited COX-1 and COX-2 enzymes in vitro. The study found that the tested compounds had stronger inhibitory effects on COX-2 than COX-1, suggesting potential for selective anti-inflammatory therapies. -
Antimicrobial Testing :
In another research project, the antimicrobial activity of various pyrimidine derivatives was assessed against common bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
